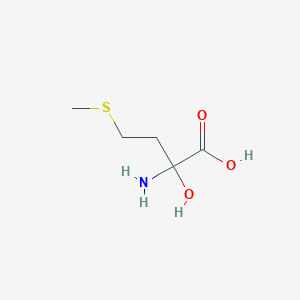

D-Methionine, 2-hydroxy-(9CI)

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

103063-65-6 |

|---|---|

Molekularformel |

C5H11NO3S |

Molekulargewicht |

165.21 g/mol |

IUPAC-Name |

2-amino-2-hydroxy-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO3S/c1-10-3-2-5(6,9)4(7)8/h9H,2-3,6H2,1H3,(H,7,8) |

InChI-Schlüssel |

AQPJRTNUBAWORL-UHFFFAOYSA-N |

SMILES |

CSCCC(C(=O)O)(N)O |

Kanonische SMILES |

CSCCC(C(=O)O)(N)O |

Synonyme |

D-Methionine, 2-hydroxy- (9CI) |

Herkunft des Produkts |

United States |

Enzymology and Stereospecific Bioconversion of D Hmtba to L Methionine

Initial Oxidative Dehydrogenation of D-HMTBa to 2-Keto-4-(methylthio)butanoic Acid (KMB)

The first step in the bioconversion of D-HMTBa is its oxidation to an alpha-keto intermediate, 2-keto-4-(methylthio)butanoic acid (KMB), also referred to as keto-methionine. uninsubria.itrsc.org This reaction is a stereospecific dehydrogenation, meaning it is specific to the D-isomer of HMTBa. nih.gov

Catalytic Role of D-2-Hydroxy Acid Dehydrogenase (D-HADH, EC 1.1.99.6)

The enzyme responsible for the oxidation of D-HMTBa to KMB is D-2-hydroxy acid dehydrogenase (D-HADH), classified under EC 1.1.99.6. rsc.org This enzyme belongs to the oxidoreductase family and specifically catalyzes the removal of hydrogen from the hydroxyl group of D-HMTBa. nih.govontosight.ai The systematic name for this enzyme class is (R)-2-hydroxy-acid:acceptor 2-oxidoreductase. wikipedia.org D-HADH facilitates the conversion of various D-2-hydroxy acids into their corresponding alpha-keto acids, which is a crucial step for their entry into central metabolic pathways. ontosight.ai The enzyme acts on the D-isomer of substrates and is distinct from L-2-hydroxy acid oxidase (L-HAOX), which catalyzes the conversion of the L-isomer of HMTBa. rsc.org

Subcellular Localization of D-HADH Activity (e.g., Mitochondrial Fraction)

Research indicates that D-2-hydroxy acid dehydrogenase is primarily a mitochondrial enzyme. imrpress.comresearchgate.netnih.gov Studies involving the fractionation of rat liver homogenates have shown that D-2-hydroxyglutarate dehydrogenase activity, a related enzyme, is predominantly found in the heavy and light mitochondrial fractions. nih.gov Similarly, D-HADH activity for D-HMTBa conversion has been identified in the mitochondria of all tissues, including the liver, kidney, small intestine, and skeletal muscle. imrpress.comresearchgate.netresearchgate.net This widespread mitochondrial localization allows various organs to utilize D-HMTBa for L-methionine synthesis. imrpress.com For instance, Caco-2 cells, a model for intestinal epithelium, have been shown to express D-hydroxy acid dehydrogenase, confirming the intestine's role in this conversion process. nih.gov

Enzymatic Cofactor Requirements and Optimization (e.g., Phenazine Methosulfate, Flavin Adenine Dinucleotide)

D-2-hydroxy acid dehydrogenase (EC 1.1.99.6) is a flavoprotein that requires Flavin Adenine Dinucleotide (FAD) as a cofactor. wikipedia.orgimrpress.com Zinc is also listed as a cofactor for this enzyme class. wikipedia.org The enzyme transfers electrons from the substrate to an acceptor. nih.gov While the natural physiological electron acceptor is not definitively known, in vitro studies have utilized artificial electron acceptors to study the enzyme's activity. qmul.ac.uk

One such artificial acceptor is Phenazine Methosulfate (PMS), which has been used in biochemical studies of purified D-HADH. nih.gov In the absence of a cofactor like PMS, crude enzyme mixtures show a very limited capacity to synthesize KMB from D-HMTBa. nih.gov Studies on chick liver homogenates tested several naturally occurring compounds as potential electron acceptors, including FAD, flavin mononucleotide (FMN), and coenzyme Q, though PMS proved effective as an artificial acceptor in experimental settings. nih.gov Some D-2-hydroxyacid dehydrogenases are NAD(P)+ dependent, but the primary enzyme acting on D-HMTBa (EC 1.1.99.6) is characterized as an FAD-dependent flavoprotein. wikipedia.orguniprot.orgexpasy.org

Table 1: Cofactors and Electron Acceptors for D-HADH (EC 1.1.99.6)

| Cofactor/Acceptor | Type | Role/Observation | Citation |

| Flavin Adenine Dinucleotide (FAD) | Natural Cofactor | Required flavoprotein for catalytic activity. | wikipedia.orgimrpress.com |

| Zinc (Zn2+) | Natural Cofactor | Required for the enzyme class. | wikipedia.org |

| Phenazine Methosulfate (PMS) | Artificial Electron Acceptor | Used in vitro to facilitate the study of D-HADH activity. | nih.gov |

| 2,6-dichlorophenolindophenol | Artificial Electron Acceptor | Effective in vitro for the Archaeoglobus fulgidus enzyme. | qmul.ac.uk |

pH and Environmental Factors Influencing D-HADH Activity

Table 2: Reported Optimal Conditions for Related Dehydrogenase Enzymes

| Enzyme | Source Organism | Optimal pH | Optimal Temperature | Citation |

| D-2-hydroxyacid dehydrogenase (NAD+) | Lacticaseibacillus paracasei | 5.5 - 7.0 | 50°C | uniprot.org |

| Alcohol Dehydrogenase | Gluconobacter frateurii | 7.0 | Not Specified | researchgate.net |

| Bifunctional Acetaldehyde/Alcohol Dehydrogenase (AdhE) | Thermoanaerobacter spp. | 6.6 - 8.0 (reaction dependent) | 70°C | researchgate.net |

Subsequent Transamination of KMB to L-Methionine

Following the initial oxidation of D-HMTBa to the common intermediate KMB, the second and final step is the conversion of KMB to L-methionine. uninsubria.it This reaction is a transamination, where an amino group is transferred from a donor molecule to KMB. nih.gov

Ubiquitous Presence and Efficacy of Transaminase Enzymes

The transamination of KMB to L-methionine is catalyzed by a group of enzymes called transaminases (or aminotransferases). rsc.org These enzymes are considered ubiquitous, meaning they are present in virtually all tissues and are not thought to be a limiting factor in the conversion process. nih.govcambridge.org Transaminases are found in various cellular compartments, including the cytosol and mitochondria. nih.gov

The reaction requires an amino acid to serve as the amino group donor. A wide variety of amino acids can fulfill this role, ensuring the high efficacy of the conversion. nih.gov Studies in chickens have shown that branched-chain amino acids (leucine, isoleucine, and valine) and glutamic acid are particularly effective amino donors in the liver, kidney, and skeletal muscle. nih.gov In intestinal cells, while L-leucine is a preferred donor, it's suggested that the transamination is not linked to a specific donor, as many different amino acids can promote the formation of L-methionine. cambridge.org This broad substrate specificity and the widespread presence of transaminases ensure that once KMB is formed, it is rapidly and efficiently converted to the essential amino acid L-methionine. uninsubria.itresearchgate.net

Identification of Specific Amino Group Donors for KMB Transamination

The conversion of 2-keto-4-(methylthio)butyric acid (KMB) to L-methionine is not dependent on a single, specific amino group donor. cambridge.orgnih.gov Instead, a wide variety of amino acids can serve as substrates for the transaminases that catalyze this reaction. imrpress.com

Research using Caco-2 intestinal cells, as well as chicken tissue homogenates, has shown that nearly all tested amino acids can support the synthesis of methionine from KMB. cambridge.orgimrpress.com However, the effectiveness of these donors can vary depending on the specific tissue and cellular compartment (cytosol vs. mitochondria). imrpress.com

| Tissue / Cell Type | Preferred Amino Group Donors for KMB Transamination |

| Caco-2 Cells | L-Leucine is the most preferred donor. cambridge.orgimrpress.com |

| Chicken Liver (Mitochondria) | Glutamate. imrpress.com |

| Chicken Kidney (Mitochondria) | Isoleucine and Alanine. imrpress.com |

| Chicken Skeletal Muscle (Mitochondria) | Branched-chain amino acids (Leucine, Isoleucine, Valine) and Glutamic acid. imrpress.com |

| Chicken Tissue Cytosols (general) | Branched-chain amino acids and Glutamic acid. Asparagine is also effective in intestinal mucosa. imrpress.com |

Comparative Enzymatic Pathways of Methionine Precursors

The conversion of D-HMTBa to L-methionine follows a distinct enzymatic pathway compared to other methionine precursors like L-HMTBa and D-methionine. While all three precursors converge to form the intermediate KMB, the initial enzymatic step is stereospecific and unique to each molecule. nih.govresearchgate.netresearchgate.net

Differentiation from L-HMTBa Conversion by L-alpha-Hydroxy Acid Oxidase (L-HAOX)

The L-isomer, L-HMTBa, is converted to KMB through oxidation, a different reaction from the dehydrogenation of the D-isomer. nih.govresearchgate.net This step is catalyzed by L-alpha-hydroxy acid oxidase (L-HAOX), a flavin-containing enzyme. cambridge.orgnih.gov A key difference is the cellular location; L-HAOX is primarily found in the peroxisomes of the liver and kidney. cambridge.orgnih.gov The reaction catalyzed by L-HAOX also produces hydrogen peroxide (H₂O₂) as a byproduct, which is not a product of the D-HADH-catalyzed reaction. nih.govresearchgate.net

Differentiation from D-Methionine Conversion by D-Amino Acid Oxidase (D-AAOX)

D-methionine, the D-enantiomer of the amino acid itself, is also converted to KMB, but through a process of oxidative deamination. nih.govresearchgate.net This reaction is catalyzed by D-amino acid oxidase (D-AAOX), a flavoprotein that, like L-HAOX, is located in the peroxisomes. nih.govimrpress.com D-AAOX acts on D-amino acids, removing the amino group to yield the corresponding α-keto acid. wikipedia.orgworthington-biochem.com This enzymatic action is distinct from the D-HADH pathway, which acts on a hydroxy acid (D-HMTBa) rather than an amino acid and involves dehydrogenation rather than oxidative deamination. cambridge.orgnih.gov

| Feature | D-HMTBa Pathway | L-HMTBa Pathway | D-Methionine Pathway |

| Precursor | D-2-hydroxy-4-(methylthio)butanoic acid | L-2-hydroxy-4-(methylthio)butanoic acid | D-Methionine |

| Key Enzyme | D-2-hydroxy acid dehydrogenase (D-HADH) rsc.org | L-alpha-hydroxy acid oxidase (L-HAOX) cambridge.org | D-amino acid oxidase (D-AAOX) imrpress.com |

| Reaction Type | Dehydrogenation nih.gov | Oxidation nih.gov | Oxidative Deamination nih.gov |

| Cellular Location | Mitochondria cambridge.orgrsc.org | Peroxisomes (mainly liver & kidney) cambridge.orgnih.gov | Peroxisomes nih.govimrpress.com |

| Intermediate | 2-keto-4-(methylthio)butyric acid (KMB) | 2-keto-4-(methylthio)butyric acid (KMB) | 2-keto-4-(methylthio)butyric acid (KMB) |

| Final Product | L-Methionine | L-Methionine | L-Methionine |

Physiological Distribution and Organ Specific Metabolism of D Hmtba

Tissue and Organ Conversion Capabilities

The conversion of D-HMTBa is not confined to a single organ; rather, multiple tissues possess the enzymatic machinery necessary for its metabolism. The primary sites of this conversion include the liver, kidneys, intestinal epithelium, and various peripheral tissues. The relative contribution of each organ to the total body conversion depends on both the specific enzymatic activity within the tissue and the total mass of the organ.

The liver plays a crucial role in the metabolism of D-HMTBa. While it may not have the highest specific enzyme activity on a per-milligram-of-protein basis, its substantial mass makes it a principal contributor to the whole-body oxidation of HMTBa, particularly at low, physiological substrate concentrations. nih.govcambridge.orgcambridge.org Studies using chicken liver homogenates have demonstrated a significant capacity to convert HMTBa into KMB. nih.govcambridge.org Research has shown that the liver can convert HMTBa to L-methionine, which is then rapidly incorporated into proteins, indicating an efficient metabolic pathway at the cellular level. nih.gov

The intestinal epithelium is an active site for the metabolism of D-HMTBa, initiating the conversion process immediately following absorption. cambridge.org Studies have confirmed that enterocytes can oxidize both D- and L-isomers of HMTBa to KMB. cambridge.org Research using differentiated intestinal Caco-2 cells demonstrated the presence of D-HADH activity. cambridge.org Furthermore, this intestinal conversion process appears to be regulated by substrate availability; D-HADH activity in these cells was observed to increase approximately twofold when maintained in an HMTBa-supplemented medium. cambridge.org This suggests a nutritional up-regulation of the conversion pathway within the intestine, enhancing the local availability of L-methionine upon absorption. cambridge.org

Peripheral tissues, particularly skeletal muscle, contribute significantly to the metabolism of D-HMTBa. Due to its large mass, skeletal muscle is considered a principal site for HMTBa oxidation, especially at high, supra-physiological concentrations. nih.govcambridge.orgcambridge.org In chicken breast muscle homogenates, the rate of HMTBa conversion to KMB was found to be highest among tested substrates at a 20 mM concentration. nih.govcambridge.org The D-HADH enzyme has also been identified in muscle tissue. nih.gov Other peripheral tissues, such as the brain, also possess the capacity to convert HMTBa, although their specific activity is generally lower than that of the primary metabolic organs like the liver and kidney. nih.gov

Interspecies Variations in D-HMTBa Metabolism

The metabolic pathways for D-HMTBa are present across various animal species, though the relative importance of different organs in the conversion process can vary.

Research in avian species, particularly chickens, has provided a detailed understanding of D-HMTBa metabolism. The conversion of D-HMTBa to KMB is efficiently carried out in several key organs. nih.govcambridge.org

Kidney : Exhibits the highest specific activity for HMTBa oxidation among all tissues tested. nih.govcambridge.org

Liver : Considered the principal organ for whole-body oxidation at physiological concentrations due to its large mass. nih.govcambridge.orgcambridge.org

Intestinal Mucosa : Possesses significant oxidative capacity, contributing to first-pass metabolism. nih.govcambridge.org

Skeletal Muscle : Becomes the primary site of oxidation at higher-than-physiological concentrations of HMTBa. nih.govcambridge.orgcambridge.org

The stereospecific conversion of the D-isomer is catalyzed by D-2-hydroxy acid dehydrogenase, an enzyme confirmed to be present in the liver, kidney, and muscle of chickens. nih.govnih.gov The subsequent transamination of the resulting KMB to L-methionine occurs ubiquitously in these tissues. nih.gov

Data Tables

Table 1: In Vitro Conversion Rate of DL-HMTBa to 2-keto-4-(methylthio)butanoic acid (KMB) in Various Chicken Tissues

This table shows the specific activity of enzymes responsible for converting DL-HMTBa to KMB in homogenates of different chicken tissues at two substrate concentrations.

| Tissue | Substrate Concentration (mM) | Rate of KMB Formation (nmol/h per mg protein) |

| Kidney | 0.7 | 10.9 |

| 20 | 20.3 | |

| Liver | 0.7 | 2.0 |

| 20 | 7.9 | |

| Intestinal Mucosa | 0.7 | 0.8 |

| 20 | 2.2 | |

| Breast Muscle | 0.7 | 0.1 |

| 20 | 9.0 | |

| Data sourced from Dupuis et al. (1989). nih.govcambridge.org |

Table 2: Calculated Total Capacity of Chicken Tissues for DL-HMTBa Oxidation

This table estimates the total contribution of each organ to the body's ability to oxidize DL-HMTBa to KMB, based on the specific activity and the average weight of the organ in a 1.5 kg broiler.

| Tissue | Total Oxidation Capacity at 0.7 mM (µmol/h) | Total Oxidation Capacity at 20 mM (µmol/h) |

| Liver | 4.8 | 18.9 |

| Kidney | 2.2 | 4.1 |

| Intestinal Mucosa | 0.6 | 1.8 |

| Breast Muscle | 0.2 | 16.2 |

| Calculations based on data from Dupuis et al. (1989). nih.govcambridge.org |

Ruminant Models (e.g., Dairy Cows)

In ruminants such as dairy cows, D-HMTBa that escapes ruminal degradation is absorbed and becomes available to various tissues for metabolic conversion. Studies involving multicatheterized lactating cows have provided detailed insights into the organ-specific metabolism of HMTBa.

Research has shown that the portal-drained viscera (intestines and associated tissues), liver, and mammary gland all play a role in the extraction and metabolism of circulating HMTBa. In one study, these tissues extracted 11%, 37%, and 3.4% of the infused HMTBa, respectively nih.govcambridge.org. The liver is a primary site for the conversion of HMTBa to L-methionine, although this conversion also occurs in other tissues nih.gov.

The mammary gland itself is capable of synthesizing L-methionine from HMTBa. It has been estimated that HMTBa directly provides about 15% of the methionine required for milk protein synthesis, with a portion of this synthesis occurring within the mammary gland itself nih.govcambridge.orgnih.gov. The remainder of the methionine supplied from HMTBa originates from its conversion in other tissues, which is then transported to the mammary gland via the bloodstream nih.govcambridge.org. This indicates a widespread capability of ruminant tissues to metabolize D-HMTBa researchgate.net.

Table 1: Organ Extraction of Infused HMTBa in Lactating Dairy Cows

| Tissue | Percentage of Infused HMTBa Extracted (%) |

|---|---|

| Portal-Drained Viscera | 11 |

| Liver | 37 |

| Mammary Gland | 3.4 |

Data sourced from studies on multicatheterized lactating dairy cows nih.govcambridge.org.

Monogastric Mammalian Models (e.g., Pigs, Rats)

In monogastric animals like pigs and rats, the liver, kidneys, and intestines are key sites for the metabolism of D-HMTBa. In vitro studies using tissue homogenates have demonstrated the capacity of these organs to convert HMTBa into 2-keto-4-(methylthio)butanoic acid (KMB), the next step in its conversion to L-methionine nih.gov.

In piglets, the enzymatic activity for converting D-HMTBa to KMB is present in the stomach, duodenum, jejunum, and ileum, although at lower levels than in the kidney or liver nih.gov. The liver and kidneys are considered the main organs for this conversion nih.gov. Specifically, the activity of D-2-hydroxy acid dehydrogenase, the enzyme responsible for oxidizing D-HMTBa, is found predominantly in the liver and kidney nih.gov. Porcine kidney fibroblasts have also been shown to utilize the sodium salt of D-HMTBa as a methionine source nih.gov.

Studies in rats have shown that the intestine has the third-highest activity for converting HMTBa to L-methionine, following the kidney and liver nih.gov. This highlights the significant role of the gastrointestinal tract in the initial steps of D-HMTBa utilization in monogastric species.

Table 2: Relative Activity of HMTBa to KMB Conversion in Piglet Tissues

| Tissue | Relative Conversion Activity |

|---|---|

| Kidney | High |

| Liver | High |

| Stomach | Lower than kidney/liver |

| Duodenum | Lower than kidney/liver |

| Jejunum | Lower than kidney/liver |

| Ileum | Lower than kidney/liver |

Based on in vitro studies with tissue homogenates from piglets nih.gov.

Mechanisms of Cellular Uptake and Transmembrane Transport

The absorption of D-HMTBa from the intestinal lumen into the enterocytes is a critical step in its metabolic journey. This process is not solely reliant on simple diffusion but involves specific carrier-mediated transport systems.

Involvement of Monocarboxylate Transporter 1 (MCT1)

Research has identified Monocarboxylate Transporter 1 (MCT1) as a key transporter for HMTBa across the apical membrane of intestinal cells nih.govnih.govresearchgate.netnih.gov. MCT1 is a member of the proton-linked monocarboxylate transporter family and is responsible for transporting various monocarboxylates, including lactate (B86563), pyruvate, and short-chain fatty acids cambridge.org.

Studies using Caco-2 cell monolayers, a model for intestinal absorption, have demonstrated that HMTBa transport is significantly reduced by inhibitors of MCT1, such as α-cyano-4-hydroxycinnamate and phloretin (B1677691) nih.gov. Furthermore, competitive inhibition studies with L-lactate, a known substrate of MCT1, confirm the involvement of this transporter nih.gov. The kinetics of HMTBa uptake are consistent with the characteristics of MCT1, being a low-affinity, high-capacity transport system nih.gov. Interestingly, exposure of Caco-2 cells to HMTBa has been shown to up-regulate the expression and transport capacity of apical MCT1, suggesting a regulatory mechanism to enhance its own absorption nih.govresearchgate.net.

Role of Proton-Linked Transport Systems (e.g., Na+/H+ Exchanger)

The transport of HMTBa via MCT1 is H+-dependent cambridge.orgnih.gov. This means that HMTBa is co-transported with a proton down its electrochemical gradient into the cell. This process leads to a decrease in intracellular pH (pHi) nih.gov. To maintain intracellular pH homeostasis and the proton gradient necessary for continued MCT1-mediated transport, other transport systems are involved.

The apical Na+/H+ exchanger, likely NHE3, plays a crucial role in this process nih.govnih.gov. This exchanger removes the excess intracellular protons by exchanging them for extracellular sodium ions nih.gov. The importance of this mechanism is highlighted by the fact that removal of Na+ from the extracellular medium or the use of Na+/H+ exchanger inhibitors significantly reduces HMTBa uptake nih.gov. Therefore, the efficient uptake of D-HMTBa is a cooperative process involving the H+-coupled transport by MCT1 and the maintenance of the proton gradient by the Na+/H+ exchanger nih.gov.

Integration of D Hmtba Derived L Methionine into Broader Metabolic Networks

Contribution to Whole-Body Methionine Flux and Pool Dynamics

Tissues such as the liver, kidneys, and intestine are primary sites for the conversion of HMTBa to L-methionine. nih.govnih.govresearchgate.net While some tissues are net users of HMTBa, others can secrete the newly synthesized L-methionine back into circulation, thereby contributing to the systemic methionine pool. researchgate.net This widespread conversion capacity ensures that D-HMTBa effectively enhances the availability of methionine for protein synthesis and other critical metabolic functions throughout the body. researchgate.netcambridge.org

Table 1: Impact of HMTBa Infusion on Whole-Body Methionine Flux

| Parameter | Before HMTBa Infusion (mmol/h) | After HMTBa Infusion (mmol/h) | Change (mmol/h) |

| Whole-Body Methionine Flux | 17.9 | 24.4 | +6.5 |

| Data sourced from a study on the metabolic effects of HMTBa infusion. researchgate.net |

Interplay with the One-Carbon Metabolism Cycle

One-carbon metabolism is a critical network of biochemical reactions essential for the synthesis of nucleotides (DNA and RNA), amino acids, and for methylation reactions. youtube.comyoutube.com Methionine is a central component of this cycle. The L-methionine derived from D-HMTBa actively participates in and influences these pathways.

The remethylation pathway is responsible for regenerating methionine from homocysteine. caldic.com This process can occur via two main routes: one dependent on folate and vitamin B12, and another utilizing betaine. mdpi.com Studies have shown that D-HMTBa can enhance the remethylation process. In piglets, supplementation with HMTBa led to a higher rate of remethylation compared to those fed DL-methionine. nih.gov This was supported by increased expression of genes encoding key enzymes in the remethylation pathway, such as betaine-homocysteine S-methyltransferase (BHMT) and methionine synthase reductase (MTRR). plos.orgresearchgate.net

In porcine intestinal epithelial cells (IPEC-J2), DL-HMTBA treatment resulted in significantly higher levels of 5-methyltetrahydrofolate (5-MTHF), a key methyl donor in the folate-dependent remethylation pathway, and increased mRNA levels of key enzymes like MTHFR and MTR. researchgate.netnih.gov This suggests that D-HMTBa can shift homocysteine towards the remethylation cycle, thereby supporting the de novo synthesis of methionine. nih.gov

The transsulfuration pathway is the irreversible catabolic route for homocysteine, leading to the synthesis of cysteine and subsequently other important metabolites like glutathione (B108866) and taurine (B1682933). caldic.commdpi.comnih.gov This pathway plays a crucial role in antioxidant defense and detoxification.

Research indicates that D-HMTBa preferentially promotes the transsulfuration pathway. mdpi.comresearchgate.net In studies with porcine and chicken intestinal cells, HMTBa was shown to increase the expression of cystathionine (B15957) β-synthase (CBS), the rate-limiting enzyme in the transsulfuration pathway. mdpi.comnih.govresearchgate.net This leads to an increased production of downstream metabolites. For example, in chickens, HMTBa supplementation was associated with higher levels of cysteine and taurine in enterocytes. mdpi.com Similarly, in laying ducks, dietary HMTBa increased plasma taurine content and enhanced the antioxidant status by boosting glutathione peroxidase activity and glutathione levels. nih.gov This suggests that D-HMTBa not only serves as a methionine source but also bolsters the body's antioxidant capacity through the transsulfuration pathway. mdpi.comresearchgate.net

Modulation of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Ratios

S-adenosylmethionine (SAM) is the universal methyl donor for numerous biological reactions, including the methylation of DNA, RNA, and proteins. nih.govnih.gov After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). The ratio of SAM to SAH is a critical indicator of the cell's methylation potential. researchgate.netnih.gov

The use of D-HMTBa as a methionine source has been shown to modulate the SAM/SAH ratio. In IPEC-J2 cells, supplementation with DL-HMTBA resulted in significantly lower intracellular concentrations of SAM and SAH, and consequently a lower SAM/SAH ratio compared to other methionine sources. researchgate.netnih.govnih.gov This alteration in the SAM/SAH ratio can have significant downstream effects, including influencing gene expression through changes in mRNA methylation. nih.gov For instance, a lower SAM/SAH ratio has been linked to reduced m6A methylation of mRNA, which can affect mRNA stability and protein expression. nih.gov

Table 2: Effect of Different Methionine Sources on Intracellular Metabolites in IPEC-J2 Cells

| Metabolite | L-Met Group | DL-HMTBA Group |

| Intracellular Methionine | Higher | Significantly Lower |

| SAM | Higher | Significantly Lower |

| SAH | Higher | Significantly Lower |

| SAM/SAH Ratio | Higher | Significantly Lower |

| Data derived from studies comparing the metabolic effects of L-Met and DL-HMTBA in IPEC-J2 cells. researchgate.netnih.govnih.gov |

Influence on Microbial Protein Synthesis and Rumen Fermentation Efficiency in Ruminants

In ruminants, a significant portion of dietary D-HMTBa is utilized by the rumen microbes. agriinsightpublications.com This has a stimulatory effect on microbial activity, leading to enhanced microbial protein synthesis and improved rumen fermentation efficiency. agriinsightpublications.comresearchgate.net

Table 3: Effect of HMTBa on Rumen Microbial Parameters

| Parameter | Effect of HMTBa Supplementation |

| Microbial Protein Synthesis | Increased |

| Microbial Nitrogen Outflow | Linearly Increased |

| Abundance of Cellulolytic Bacteria | Increased |

| Volatile Fatty Acid Concentrations | Increased |

| Rumen Fermentation Efficiency | Improved |

| Compiled from research on the effects of HMTBa in ruminants. agriinsightpublications.comresearchgate.netnih.gov |

Advanced Methodological Approaches in D Hmtba Research

In Vitro Experimental Models

A variety of in vitro systems have been employed to study the metabolism of D-HMTBa at the cellular and subcellular levels, providing detailed insights into the enzymatic processes involved in its conversion to L-methionine. nih.gov These models range from tissue homogenates to established cell lines and primary cell cultures. nih.gov

Application of Tissue Homogenates and Subcellular Fractions

Tissue homogenates have been instrumental in identifying the primary sites of D-HMTBa metabolism. nih.gov Early research using this technique demonstrated that tissues such as the liver, kidney, and intestine possess the enzymatic machinery necessary to convert HMTBa into L-methionine. nih.gov Studies with chicken tissue homogenates, for instance, have compared the oxidation rates of D-HMTBa, DL-methionine, and L-methionine, revealing that the kidney exhibits the highest specific activity for the oxidation of all three substrates. researchgate.net However, when considering the total organ mass, the liver is considered a principal contributor to the whole-body oxidation of HMTBa in chickens. researchgate.net

The conversion of D-HMTBa is a two-step process initiated by its oxidation to 2-keto-4-(methylthio)butanoic acid (KMB). cambridge.org This reaction is catalyzed by the enzyme D-2-hydroxy acid dehydrogenase (D-HADH). cambridge.orgimrpress.com Subcellular fractionation studies have localized D-HADH to the mitochondrial fraction of various tissues. imrpress.comnih.gov This is a key distinction from the enzymes responsible for the initial conversion of L-HMTBa and D-methionine, which are primarily located in peroxisomes. cambridge.org The presence of D-HADH in the mitochondria of virtually all cells means that any organ can potentially utilize D-HMTBa. cambridge.orgimrpress.com

Research using tissue homogenates from piglets has shown that while the liver and kidney have high capacities to convert D-methionine to KMB, their ability to convert D-HMTBa is only slightly higher than that of intestinal homogenates (duodenum, jejunum, and ileum). nih.gov

Utilization of Established Cell Line Models (e.g., Caco-2, IPEC-J2)

Established cell lines that mimic the intestinal epithelium, such as the human colon adenocarcinoma cell line (Caco-2) and the porcine jejunal epithelial cell line (IPEC-J2), have become invaluable tools for studying D-HMTBa transport and metabolism. cambridge.orgfrontiersin.orgnih.gov

Caco-2 cells, which differentiate into a polarized monolayer resembling enterocytes, have been used to demonstrate the complete conversion of both D- and L-HMTBa to L-methionine within the intestinal epithelium. cambridge.orgnih.govcambridge.org Studies have shown that these cells express both D-HADH and L-hydroxy acid oxidase (L-HAOX), the enzymes required for the initial oxidation step. nih.govcambridge.org Furthermore, research with Caco-2 cells has revealed that the oxidation process can be upregulated by dietary HMTBa supplementation, suggesting an adaptive response in the intestinal epithelium to increase the availability of L-methionine upon absorption. cambridge.orgcambridge.org The subsequent transamination of KMB to L-methionine in these cells does not appear to be linked to a specific amino group donor, although L-leucine is preferred. cambridge.org

The IPEC-J2 cell line, derived from neonatal piglet jejunum, serves as another important model. researchgate.netplos.orgdtu.dk Research on IPEC-J2 cells has investigated the metabolic effects of different methionine sources. researchgate.net One study found that intracellular concentrations of methionine and its metabolites were significantly lower in cells treated with DL-HMTBa compared to other methionine sources, suggesting that HMTBa is more likely to bypass first-pass intestinal metabolism. researchgate.net Other studies with IPEC-J2 cells have explored how DL-HMTBA affects metabolic pathways, indicating that it influences transmethylation and remethylation processes and can promote trans-sulfuration of methionine. frontiersin.orgscispace.com

| Cell Line | Key Research Finding | Reference |

|---|---|---|

| Caco-2 | Demonstrated complete conversion of D- and L-HMTBa to L-Methionine, indicating the intestine's capacity for conversion. cambridge.orgcambridge.org | cambridge.orgcambridge.org |

| Caco-2 | Showed that HMTBa supplementation upregulates the oxidation of HMTBa to KMB. cambridge.org | cambridge.org |

| Caco-2 | Identified L-leucine as the preferred amino group donor for the transamination of KMB. cambridge.org | cambridge.org |

| IPEC-J2 | Found lower intracellular methionine levels with DL-HMTBa treatment, suggesting it may bypass first-pass intestinal metabolism. researchgate.net | researchgate.net |

| IPEC-J2 | Showed that DL-HMTBa affects transmethylation and promotes trans-sulfuration pathways. frontiersin.orgscispace.com | frontiersin.orgscispace.com |

Employment of Primary Cell Cultures and Everted Gut Sac Systems

Beyond established cell lines, primary cell cultures and ex vivo tissue preparations like the everted gut sac system have provided further insights. nih.govnih.gov Primary porcine kidney fibroblasts have been used to establish that both D-HADH and L-HAOX are present and exhibit similar conversion rates for their respective HMTBa enantiomers. nih.gov

The everted gut sac model, which maintains the basic structure and function of the intestine for short periods, has been employed to study the transport and conversion of HMTBa across the intestinal wall. nih.govresearchgate.netrroij.com In this system, methionine has been shown to appear in the serosal compartment when chicken intestinal sacs are incubated with HMTBa, confirming the intestine's capacity to convert the precursor to L-methionine. nih.gov This model is particularly useful as it preserves the different intestinal segments, allowing for region-specific studies of absorption and metabolism. nih.govresearchgate.net However, the viability of the tissue is a limiting factor in these experiments. nih.gov

In Vivo Research Techniques for Metabolic Studies

In vivo studies are essential for understanding the integrated metabolic fate of D-HMTBa at the whole-body level, accounting for the interplay between different organs and tissues. nih.gov

Stable Isotope Tracer Methodologies (e.g., 13C-labeled D-HMTBa Infusion)

The use of stable isotope tracers represents a powerful approach for tracking the metabolic fate of D-HMTBa in living animals. nih.govresearchgate.net By labeling the D-HMTBa molecule with a stable isotope, such as carbon-13 (¹³C), researchers can follow the carbon backbone of the compound as it is absorbed, converted to L-methionine, and incorporated into proteins or other metabolic pathways. researchgate.netisotope.com

Assessment of Metabolic Flux and Conversion Efficiency

Metabolic flux analysis, often coupled with stable isotope tracing, allows for the quantification of the rates of metabolic pathways. vanderbilt.edu This approach provides a dynamic view of how D-HMTBa influences cellular metabolism. vanderbilt.edu In the context of D-HMTBa research, these techniques are used to assess its conversion efficiency to L-methionine and its impact on related metabolic routes like transmethylation and transsulfuration. researchgate.net

The conversion efficiency of HMTBa has been evaluated using various methodologies, including measuring its appearance in plasma and its incorporation into tissue proteins following isotopic infusions. nih.govnih.gov For instance, in dairy cows infused with [1-¹³C]HMTBa, the increase in whole-body plasma flux of methionine and the amount of ¹³C-labeled methionine appearing in the plasma were used to estimate the conversion efficiency. researchgate.net The results indicated that a substantial portion of the infused HMTBa contributed to the whole-body methionine availability. researchgate.net

Studies in piglets using stable isotope tracers have shown that supplementation with DL-HMTBa can lead to lower whole-body transsulfuration rates compared to supplementation with L-methionine or DL-methionine. researchgate.net This demonstrates that the source of methionine can significantly alter metabolic fluxes.

| Animal Model | Methodology | Key Finding | Reference |

|---|---|---|---|

| Lactating Dairy Cows | Continuous infusion of [1-13C]HMTBa | Infused HMTBa significantly increased the whole-body plasma flux of methionine, with 43% to 74% of the infused dose contributing to methionine availability. researchgate.net | researchgate.net |

| Lactating Dairy Cows | Multi-catheterization and stable isotope infusion | The portal-drained viscera, liver, and mammary gland extracted 11%, 37%, and 3.4% of the infused HMTBa, respectively. researchgate.net | researchgate.net |

| Piglets | Stable isotope tracer approaches | Supplementation with DL-HMTBa resulted in lower whole-body transsulfuration rates compared to L-Met or DL-Met supplementation. researchgate.net | researchgate.net |

Advanced Analytical Techniques for D-HMTBa and Metabolites in Biological Systems

The accurate quantification of D-Methionine, 2-hydroxy-(9CI), also known as D-2-hydroxy-4-(methylthio)butanoic acid (D-HMTBa), and its associated metabolites within complex biological matrices is fundamental to understanding its metabolic fate and efficacy. Researchers employ sophisticated analytical methodologies to achieve the required sensitivity and selectivity for these analyses. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and electrospray ionization mass spectrometry (ESI-MS), particularly in its tandem configuration (MS/MS), represent two of the most powerful and widely adopted approaches for this purpose. spectroscopyonline.comwikipedia.org

High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the determination of D-HMTBa in various samples, particularly in supplemented animal feeds. acs.orgacs.org This method combines the separation power of HPLC with the quantitative capabilities of UV spectroscopy. news-medical.net The fundamental principle involves passing a pressurized liquid solvent mixture (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.org Components in the sample separate based on their differing interactions with the stationary phase, and as they elute from the column, they are detected by a UV detector, which measures the absorbance of the analyte at a specific wavelength. wikipedia.orgnews-medical.net

For D-HMTBa analysis, reversed-phase chromatography is the most common approach. acs.orgouc.edu.cn In this setup, a nonpolar stationary phase, such as a C18 or an amide column, is used with a more polar mobile phase. acs.orgchromatographyonline.com The sample preparation for feed analysis typically involves extraction of D-HMTBa from the sample matrix, often using a water/methanol solution. europa.eueuropa.eu A crucial step in the process is alkaline hydrolysis, which ensures that any polymeric forms (oligomers) of HMTBa present in the sample are converted to their monomeric form, allowing for accurate quantification of the total active compound. acs.orgeuropa.eu Following hydrolysis and pH adjustment, the sample is injected into the HPLC system. acs.org Detection is commonly performed at a wavelength between 210 and 214 nm, where the molecule exhibits UV absorbance. acs.orgchromatographyonline.comeuropa.eu

The European Union Reference Laboratory (EURL) has recommended a single-laboratory validated and verified reversed-phase HPLC-UV (RP-HPLC-UV) method for the official control and determination of HMTBa in premixtures and feedingstuffs. europa.eu This method has demonstrated reliable performance characteristics. For instance, analyses of supplemented diets show high recovery rates, averaging 97%, with an average coefficient of variation of 3.7%. acs.org The limit of quantification (LOQ) for HMTBa in bovine serum using HPLC-UV has been reported to be 0.5 μg/mL. chromatographyonline.com

| Parameter | Value | Reference |

|---|---|---|

| Recovery Rate (Average) | 97% | acs.org |

| Coefficient of Variation (Average) | 3.7% | acs.org |

| Relative Standard Deviation for Repeatability (RSDr) | 0.4% to 2.7% | europa.eu |

| Relative Standard Deviation for Intermediate Precision (RSDip) | 1.6% to 2.7% | europa.eu |

| Limit of Quantification (LOQ) in Bovine Serum | 0.5 µg/mL | chromatographyonline.com |

| Detection Wavelength | 210-214 nm | acs.orgeuropa.eu |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS (ESI-MS-MS) for Detection and Quantification

For higher sensitivity and selectivity, especially in complex biological fluids like blood serum, mass spectrometry-based methods are superior. spectroscopyonline.com Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase, making it suitable for analyzing biomolecules. nih.govspringernature.com When coupled with a mass spectrometer, ESI-MS can identify and quantify compounds based on their mass-to-charge ratio (m/z). nih.gov

A simple, sensitive, and precise method for D-HMTBa determination has been developed using reversed-phase liquid chromatography coupled with ESI-MS. spectroscopyonline.com In this method, D-HMTBa is typically analyzed in negative ion mode, where it is deprotonated to form a pseudomolecular anion with an m/z of 149. spectroscopyonline.comchromatographyonline.com While direct ESI-MS analysis can be effective for cleaner matrices like seawater, it is often unsatisfactory for complex samples such as bovine serum due to significant matrix interference. spectroscopyonline.com

To overcome the limitations of matrix effects, tandem mass spectrometry (MS/MS) is employed. nih.gov LC-MS/MS combines the separation of liquid chromatography with the high specificity of tandem MS. mdpi.com In an MS/MS experiment, a specific precursor ion (in this case, the D-HMTBa ion at m/z 149) is selected, fragmented, and a specific product ion is then monitored for quantification. nih.gov For D-HMTBa, quantification in bovine serum has been successfully achieved by monitoring the integrated response for the product ion at m/z 101, which results from the fragmentation of the m/z 149 precursor. spectroscopyonline.com

This LC-ESI-MS/MS approach offers significantly improved sensitivity and specificity compared to HPLC-UV. spectroscopyonline.com The limit of quantification (LOQ) for D-HMTBa in bovine serum using the ESI-MS/MS method was found to be 1 ng/mL, which is 500 times lower than that achieved with the HPLC-UV method. spectroscopyonline.comchromatographyonline.com This enhanced sensitivity is crucial for pharmacokinetic studies and for detecting trace levels of the compound and its metabolites in biological systems. spectroscopyonline.commst.edu

| Method | Matrix | Limit of Quantification (LOQ) | Key Ion(s) (m/z) | Reference |

|---|---|---|---|---|

| HPLC-UV | Bovine Serum | 0.5 µg/mL (500 ng/mL) | N/A | chromatographyonline.com |

| ESI-MS | Seawater | 1.0 ng/mL | 149 [M-H]⁻ | spectroscopyonline.com |

| ESI-MS/MS | Bovine Serum | 1.0 ng/mL | 149 → 101 | spectroscopyonline.com |

Historical Trajectories and Evolution of D Hmtba Research

Early Research on Methionine Hydroxy Analogues and Precursors

The initial impetus for investigating methionine analogues stemmed from the recognition of methionine as a limiting amino acid in many animal feedstuffs. rsc.org The industrial synthesis of DL-methionine began in the 1950s, and shortly after, the development of its hydroxy analogue, HMTBa, commenced. rsc.orgmdpi.comnih.govfao.org Early patents described methods for preparing methionine analogues, although initially, the polymeric forms of HMTBa were not considered useful as feed components. mdpi.comnih.gov

Research in the mid to late 20th century focused on establishing the fundamental biochemistry of these synthetic methionine sources. A pivotal area of investigation was understanding how animals could utilize these precursors to synthesize L-methionine, the biologically active form required for protein synthesis and other metabolic functions. nih.gov It was discovered that HMTBa is a naturally occurring precursor of methionine in animals like chicks. nih.gov

Elucidation of Stereospecific Conversion Pathways

A critical breakthrough in HMTBa research was the elucidation of the stereospecific pathways for the conversion of its D- and L-isomers to L-methionine. nih.gov Studies using chick liver homogenates were instrumental in demonstrating that the conversion process is a two-step reaction involving different enzymes for each isomer. nih.govnih.gov

The conversion of D-HMTBa to L-methionine follows a distinct enzymatic pathway:

Dehydrogenation to KMB: The first step involves the conversion of D-HMTBa to 2-keto-4-(methylthio)butanoic acid (KMB), a common intermediate. This reaction is catalyzed by the enzyme D-2-hydroxy acid dehydrogenase (D-HADH) . rsc.orgnih.govcambridge.org This enzyme was identified as a mitochondrial enzyme and, significantly, was found to be present in a wide variety of tissues, including the liver, kidney, intestinal mucosa, and skeletal muscle. nih.govnih.gov The broad distribution of D-HADH suggested that the conversion of D-HMTBa is not limited to a specific organ and can occur throughout the body. cambridge.org

Transamination to L-Methionine: The second step is the transamination of KMB to form L-methionine. This process is ubiquitous in the body and is not considered the rate-limiting step in the conversion of HMTBa. cambridge.org

In contrast, the L-isomer, L-HMTBa, is oxidized to KMB by a different enzyme, L-2-hydroxy acid oxidase (L-HAOX) , which is primarily located in the peroxisomes of the liver and kidney. rsc.orgnih.govnih.gov The discovery of these distinct, stereospecific pathways provided a biochemical explanation for how both isomers of HMTBa can be effectively utilized by animals as a source of L-methionine. nih.gov

Table 1: Key Enzymes in the Conversion of D-HMTBa and L-HMTBa to L-Methionine

| Isomer | Enzyme | Cellular Location | Key Tissues |

| D-HMTBa | D-2-hydroxy acid dehydrogenase (D-HADH) | Mitochondria | Liver, Kidney, Intestine, Muscle nih.govnih.gov |

| L-HMTBa | L-2-hydroxy acid oxidase (L-HAOX) | Peroxisomes | Liver, Kidney rsc.orgnih.govnih.gov |

Contemporary Research Directions and Emerging Areas in D-HMTBa Biology

Modern research on D-HMTBa continues to build upon the foundational knowledge of its metabolism, exploring more nuanced aspects of its biological effects and potential applications.

Recent studies have focused on:

Intestinal Metabolism and Regulation: Research using in vitro models like Caco-2 cells has demonstrated that the intestinal epithelium plays a significant role in the conversion of HMTBa to L-methionine. cambridge.orgcambridge.org These studies have shown that both D-HADH and L-HAOX are present and active in intestinal cells, and interestingly, that D-HADH activity can be upregulated by the presence of HMTBa in the diet. cambridge.org This suggests a dynamic regulation of the conversion pathway based on substrate availability.

Beyond a Methionine Source: There is growing interest in the potential benefits of HMTBa that extend beyond its role as a simple methionine precursor. As an organic acid, HMTBa may possess properties that influence gut health. thepigsite.com Furthermore, some research suggests that HMTBa supplementation could lead to an increased production of antioxidant metabolites. spectroscopyonline.com

Comparative Efficacy and Metabolism: Ongoing research continues to compare the bioefficacy and metabolic fate of HMTBa with DL-methionine. nih.gov Isotope dilution infusion studies have provided in-vivo evidence that all tissues can synthesize L-methionine from HMTBa, with the highest rates observed in the liver and kidney. cambridge.org These studies help to refine our understanding of how different methionine sources are absorbed, transported, and utilized by various tissues. imrpress.com

Epigenetic Modifications: Emerging research is investigating the influence of HMTBa on epigenetic mechanisms, such as mRNA N6-methyladenosine (m6A) modification. frontiersin.org Preliminary findings suggest that DL-HMTBa may affect the methylation status of genes related to intestinal barrier function, potentially influencing their expression and stability. frontiersin.org This represents a novel area of inquiry into the molecular mechanisms underlying the physiological effects of HMTBa.

Fermentative Production: While traditionally produced through chemical synthesis, recent advancements have explored the fermentative production of HMTBa. google.com This involves using genetically modified microorganisms to produce HMTBa from simple carbon sources, offering a potential alternative, bio-based production method. google.com

Table 2: Summary of Contemporary Research on D-HMTBa

| Research Area | Key Findings |

| Intestinal Metabolism | Intestinal cells can convert both D- and L-HMTBa to KMB. D-HADH activity is enhanced by HMTBa availability. cambridge.orgcambridge.org |

| Gut Health | As an organic acid, HMTBa may have beneficial effects on the gut environment. thepigsite.com |

| Antioxidant Potential | May increase the production of antioxidant metabolites. spectroscopyonline.com |

| Comparative Metabolism | All tissues can synthesize L-Met from HMTBa, with the liver and kidney showing the highest conversion rates. cambridge.org |

| Epigenetics | DL-HMTBa may influence m6A mRNA methylation, potentially affecting gene expression related to intestinal barrier function. frontiersin.org |

| Biotechnological Production | Feasibility of producing HMTBa through microbial fermentation is being explored. google.com |

Q & A

Q. What methodologies are recommended for assessing oxidative stress in studies involving D-Methionine, 2-hydroxy-(9CI)?

To evaluate oxidative stress, researchers should measure biomarkers such as malondialdehyde (MDA) levels (a lipid peroxidation product), glutathione (GSH) content , and the activity of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD) . These assays are critical for quantifying oxidative damage and antioxidant capacity in tissues, as demonstrated in cisplatin-treated rat models where D-Methionine attenuated oxidative stress . For reproducibility, use standardized protocols for tissue homogenization and spectrophotometric analysis, ensuring proper controls (e.g., untreated and vehicle groups).

Q. How can in vivo models be optimized to study D-Methionine’s protective effects against chemotherapy-induced mucositis?

Use cisplatin-induced mucositis rat models with the following parameters:

- Dosage : Cisplatin (5–7 mg/kg, single intraperitoneal dose) followed by D-Methionine (300–400 mg/kg/day, oral administration) .

- Outcome metrics : Histopathological scoring of intestinal damage, inflammatory cytokines (e.g., IL-6, TNF-α), and feeding efficiency (calculated as weight gain per food intake). Include a control group receiving D-Methionine alone to isolate its effects from cisplatin toxicity .

Advanced Research Questions

Q. How should researchers address contradictions in gut microbiota data when analyzing D-Methionine’s role in mitigating dysbiosis?

Contradictions, such as unexpected shifts in Lactobacillus reuteri abundance (e.g., D-Methionine alone > control > cisplatin + D-Methionine), require:

- Multi-omics validation : Combine 16S rRNA sequencing with metabolomics to assess functional changes in microbial communities.

- Confounder analysis : Control for variables like diet, housing conditions, and baseline microbiota variability.

- Statistical rigor : Apply principal coordinates analysis (PCoA) and unweighted pair-group method with arithmetic mean (UPGMA) to evaluate structural differences, and use linear discriminant analysis effect size (LEfSe) to identify taxonomic biomarkers .

Q. What advanced techniques are suitable for elucidating the molecular mechanisms of D-Methionine in reducing inflammation?

- Network pharmacology : Map interactions between D-Methionine metabolites (e.g., S-adenosylmethionine) and inflammatory pathways (NF-κB, MAPK) using databases like KEGG and STRING.

- Single-cell RNA sequencing : Profile immune cells in intestinal tissues to identify cell-type-specific responses to D-Methionine.

- Isotope tracing : Use stable isotope-labeled D-Methionine (e.g., ¹³C) to track its metabolic fate in vivo .

Experimental Design and Data Analysis

Q. How can researchers design experiments to distinguish between direct antioxidant effects and microbiota-mediated actions of D-Methionine?

- Gnotobiotic models : Compare germ-free and conventional mice treated with D-Methionine to isolate microbiota-dependent effects.

- Antioxidant knockout models : Use GPx1- or SOD2-deficient mice to determine if D-Methionine’s efficacy relies on endogenous antioxidant systems.

- Fecal microbiota transplantation (FMT) : Transfer microbiota from D-Methionine-treated donors to cisplatin-treated recipients to validate causal relationships .

Q. What statistical approaches are critical for interpreting conflicting data on D-Methionine’s bioavailability and tissue distribution?

- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life from plasma concentration-time curves.

- Multivariate regression : Adjust for covariates like renal function (critical for cisplatin clearance) and hepatic metabolism.

- Sensitivity analysis : Test robustness of conclusions by excluding outliers or applying bootstrapping methods .

Methodological Pitfalls to Avoid

- Overreliance on single biomarkers : Oxidative stress studies should integrate multiple endpoints (e.g., MDA, 8-OHdG, protein carbonyls) to avoid biased conclusions .

- Inadequate microbiota sampling : Collect cecal or fecal samples at consistent timepoints to account for diurnal microbial fluctuations .

- Uncontrolled dietary variables : Standardize rodent chow and water intake, as diet composition directly impacts gut microbiota and metabolic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.